molecular formula C12H13F3N2O2 B14859291 3-(3-Trifluoromethoxy-benzyl)-piperazin-2-one

3-(3-Trifluoromethoxy-benzyl)-piperazin-2-one

Cat. No.: B14859291
M. Wt: 274.24 g/mol
InChI Key: ISNISIGXHARHEF-UHFFFAOYSA-N
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Description

®-3-(3-TRIFLUOROMETHOXY-BENZYL)-PIPERAZIN-2-ONE is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a trifluoromethoxy-benzyl group, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-TRIFLUOROMETHOXY-BENZYL)-PIPERAZIN-2-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine and 3-trifluoromethoxy-benzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction mixture is typically heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of ®-3-(3-TRIFLUOROMETHOXY-BENZYL)-PIPERAZIN-2-ONE may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

®-3-(3-TRIFLUOROMETHOXY-BENZYL)-PIPERAZIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

®-3-(3-TRIFLUOROMETHOXY-BENZYL)-PIPERAZIN-2-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(3-TRIFLUOROMETHOXY-BENZYL)-PIPERAZIN-2-ONE involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The piperazine ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(3-METHOXY-BENZYL)-PIPERAZIN-2-ONE: Similar structure but lacks the trifluoromethoxy group.

    ®-3-(3-CHLORO-BENZYL)-PIPERAZIN-2-ONE: Contains a chloro group instead of trifluoromethoxy.

    ®-3-(3-FLUORO-BENZYL)-PIPERAZIN-2-ONE: Features a fluoro group in place of trifluoromethoxy.

Uniqueness

The presence of the trifluoromethoxy group in ®-3-(3-TRIFLUOROMETHOXY-BENZYL)-PIPERAZIN-2-ONE imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Properties

Molecular Formula

C12H13F3N2O2

Molecular Weight

274.24 g/mol

IUPAC Name

3-[[3-(trifluoromethoxy)phenyl]methyl]piperazin-2-one

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)19-9-3-1-2-8(6-9)7-10-11(18)17-5-4-16-10/h1-3,6,10,16H,4-5,7H2,(H,17,18)

InChI Key

ISNISIGXHARHEF-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

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